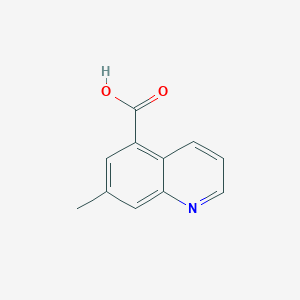

7-Methylquinoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-9(11(13)14)8-3-2-4-12-10(8)6-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFKSOWOZJUHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the Quinoline Scaffold in Medicinal and Materials Chemistry Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of a wide array of functional molecules. Its presence in numerous natural products, particularly alkaloids, has long signaled its biological importance. researchgate.net In medicinal chemistry, quinoline derivatives have been instrumental in the creation of drugs with a broad spectrum of activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. researchgate.netrsc.org For instance, well-known drugs like chloroquine (B1663885) and quinine (B1679958) are based on the quinoline structure and have been pivotal in the fight against malaria. rsc.org The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with biological targets. rsc.orgnih.gov

Beyond its therapeutic applications, the quinoline scaffold is also gaining traction in materials chemistry. Its rigid, planar structure and unique photophysical properties make it an attractive component for the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The ability to modify the quinoline core allows for the systematic engineering of materials with desired electronic and optical characteristics.

The Pivotal Role of the Carboxylic Acid Moiety in Quinoline Based Compounds

The incorporation of a carboxylic acid group onto the quinoline (B57606) scaffold profoundly influences the molecule's physicochemical and biological properties. The carboxylic acid moiety is a key pharmacophore that can engage in a variety of non-covalent interactions, such as hydrogen bonds and ionic interactions, with biological macromolecules like proteins and enzymes. acs.org This ability to form strong and specific interactions is often crucial for the compound's biological activity. nih.govacs.org

Biological and Biomedical Research Applications: Mechanistic Insights and in Vitro Studies

Anticancer Activities and Molecular Mechanisms of Action

Quinoline-based compounds are pivotal in the development of new drugs, exhibiting various biological effects, including significant anticancer activity. unibg.it Their mechanisms of action are diverse, encompassing cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration. unibg.it

Certain quinoline (B57606) derivatives have been shown to influence the cell cycle and induce programmed cell death (apoptosis). For instance, mechanistic studies on some quinoline-4-carboxylic acid derivatives revealed their ability to impede the progression of the S and G2/M phases of the cell cycle, trigger DNA damage, and consequently induce apoptosis. researchgate.net In one study, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized, with one compound, P6, causing an increase in the proportion of cells in the G0/G1 phase in a time-dependent manner in MLLr leukemic cells. frontiersin.org Another study on 2-phenylquinoline-4-carboxylic acid derivatives identified a compound, D28, that induced G2/M cell cycle arrest and promoted apoptosis in K562 cells. frontiersin.org Furthermore, some quinoline-4-carboxylic acid derivatives have demonstrated the ability to induce apoptosis in the S phase by intercalating with DNA. nih.gov For example, 6-nitro-2-p-tolylquinolin-4(1H)-one showed a significant apoptotic percentage of 41.8% in HeLa cells. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Quinoline derivatives have been investigated for their anti-angiogenic potential, often by targeting key regulators like the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The inhibition of VEGFR signaling can disrupt the supply of oxygen and nutrients to cancerous cells, thereby hindering tumor growth. nih.gov Several quinoline-based inhibitors of c-Met, a receptor tyrosine kinase involved in tumorigenesis, also exhibit anti-angiogenic activity. nih.gov

The anticancer effects of quinoline derivatives are frequently attributed to their ability to inhibit various enzymes crucial for cancer cell survival and proliferation. unibg.itresearchgate.net Tyrosine kinases, a family of enzymes that play a central role in cellular signaling pathways, are a prominent target. nih.govnih.gov Overexpression of certain tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a known driver in several cancers. nih.govresearchgate.net Quinoline-based molecules have been designed as potent inhibitors of these kinases. nih.gov Additionally, topoisomerases, enzymes that regulate DNA topology and are essential for DNA replication and transcription, have been identified as targets for some quinoline derivatives. researchgate.net

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for cell proliferation. nih.govacs.org Inhibition of DHODH leads to pyrimidine depletion and halts cell cycle progression at the S-phase. nih.gov A structure-guided approach has led to the development of potent 4-quinoline carboxylic acid analogues as DHODH inhibitors. nih.govacs.org These compounds were designed to interact with the brequinar-binding pocket of the enzyme. nih.govacs.org Notably, some of these quinoline-based analogues have demonstrated high potency with IC50 values in the nanomolar range. nih.govacs.org

Below is a table of selected 4-quinoline carboxylic acid derivatives and their DHODH inhibitory activities.

| Compound | DHODH IC50 (nM) |

| Analogue 41 | 9.71 ± 1.4 |

| Analogue 43 | 26.2 ± 1.8 |

| 1,7-naphthyridine 46 | 28.3 ± 3.3 |

| Data from a study on the design and biological evaluation of 4-quinoline carboxylic acids as DHODH inhibitors. nih.govacs.org |

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its role in cell proliferation and survival. nih.govresearchgate.net Various quinoline derivatives have been developed as EGFR inhibitors. nih.gov For example, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been designed based on approved EGFR inhibitors. nih.gov More recently, a molecular hybridization approach was used to synthesize novel quinoline derivatives with potent EGFR tyrosine kinase inhibitory activity. nih.gov Two such derivatives, 6d and 8b, exhibited IC50 values of 0.18 and 0.08 μM, respectively, against EGFR. nih.gov These compounds also induced S phase arrest in A549 lung cancer cells. nih.gov

The table below summarizes the EGFR inhibitory activity of selected quinoline derivatives.

| Compound | EGFR IC50 (μM) |

| Derivative 6d | 0.18 |

| Derivative 8b | 0.08 |

| Lapatinib (Control) | 0.05 |

| Data from a study on novel quinoline derivatives as EGFR-TK inhibitors. nih.gov |

Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer and contributes to tumor development. nih.govacs.org Consequently, it has emerged as a therapeutic target. nih.govacs.org Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2. nih.govtandfonline.com In one study, 43 new derivatives were synthesized, with 22 of them showing inhibitory activity against CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.govtandfonline.com Another class of compounds, 3-carboxy-4(1H)-quinolones, has also been identified as potent CK2 inhibitors. nih.govacs.org The most active compounds in this series were found to be ATP competitive inhibitors. nih.govacs.org

The following table shows the inhibitory activity of selected 3-carboxy-4(1H)-quinolones against protein kinase CK2.

| Compound | CK2 IC50 (μM) | Ki (μM) |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7) | 0.3 | 0.06 |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9) | 1 | 0.28 |

| Data from a study on 3-carboxy-4(1H)-quinolones as CK2 inhibitors. nih.govacs.org |

7-Methylquinoline-5-carboxylic acid: A Review of Its Biological and Biomedical Research Applications

The synthetic heterocyclic compound this compound has garnered attention in various fields of biomedical research. Its quinoline core, a structural motif present in many biologically active compounds, has spurred investigations into its potential as a therapeutic agent. This article delves into the specific applications of this compound in biological and biomedical research, focusing on its mechanistic insights and in vitro studies.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov Within this context, derivatives of this compound have been investigated for their potential as HDAC inhibitors.

Research has shown that carboxylic acid conjugates of certain quinoline derivatives exhibit HDAC inhibition activity, although to a lesser extent than their hydroxamic acid counterparts. nih.gov Specifically, these carboxylic acid derivatives, including those structurally related to this compound, have demonstrated inhibitory effects in the micromolar range against HDAC1, HDAC2, and HDAC6 isoforms. nih.gov This suggests that the carboxylic acid moiety can act as a zinc-binding group, a key interaction for HDAC inhibition, albeit with lower potency compared to other functional groups. nih.gov The exploration of these quinoline-based carboxylic acids contributes to the broader understanding of structure-activity relationships in the design of novel HDAC inhibitors. nih.govnih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of quinoline derivatives against various cancer cell lines is an active area of research. Studies have explored the in vitro effects of compounds structurally related to this compound on a range of cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7 and SKBR3), prostate cancer (PC3), and cervical cancer (HeLa).

Derivatives of 5-methyl-5H-indolo[2,3-b]quinoline, a class of compounds that shares a core structural similarity with this compound, have demonstrated notable cytotoxic activity. For instance, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), exhibited significant cytotoxicity against HepG2, HCT-116, and MCF-7 cell lines, with IC50 values of 3.3 µg/mL, 23 µg/mL, and 3.1 µg/mL, respectively. nih.gov The mechanism of action is believed to involve the upregulation of apoptotic proteins like caspase-3 and p53, and the downregulation of proliferative proteins. nih.gov

Furthermore, the broader family of quinoline derivatives has shown promise in this area. Triterpenes and sterols isolated from Pipturus arborescens have shown cytotoxic effects against HCT-116 and MCF-7 cells. semanticscholar.org While not direct derivatives, these findings underscore the potential of quinoline-containing scaffolds in the development of new anticancer agents. The susceptibility of different cell lines to these compounds varies, highlighting the importance of cell-type-specific investigations. semanticscholar.orgresearchgate.net

Interactive Table: In Vitro Cytotoxicity of a 5-methyl-5H-indolo[2,3-b]quinoline Derivative (BAPPN)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Hepatocellular Carcinoma | 3.3 |

| HCT-116 | Colon Carcinoma | 23 |

| MCF-7 | Breast Cancer | 3.1 |

| A549 | Lung Cancer | 9.96 |

Data sourced from a study on the cytotoxic activity of BAPPN, a derivative of 5-methyl-5H-indolo[2,3-b]quinoline. nih.gov

Antiviral Research and Efficacy Studies

The quinoline scaffold is a key component of several established antiviral drugs. nih.gov Research into quinoline carboxylic acid derivatives has revealed their potential as antiviral agents. These compounds can target host factors, a strategy that may circumvent the development of viral resistance. elsevierpure.com

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antiviral activity of 4-quinoline carboxylic acid analogues. elsevierpure.com For example, a potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, was identified as an inhibitor of human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for viral replication. elsevierpure.comresearchgate.net This compound demonstrated significant inhibition of both Vesicular Stomatitis Virus (VSV) and Influenza A virus (WSN strain) replication at nanomolar concentrations. elsevierpure.com These findings highlight the potential of quinoline carboxylic acids in the development of broad-spectrum antiviral therapies. nih.govnih.gov

Antimicrobial Research: Antibacterial and Antifungal Spectrum

Quinoline derivatives have a long history of use as antimicrobial agents, and research continues to explore their efficacy against a wide range of bacteria and fungi. nih.govmdpi.com The versatility of the quinoline ring allows for various chemical modifications, leading to compounds with significant antimicrobial potencies. nih.gov

Derivatives of quinoline have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com For instance, certain 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have shown promising results against pathogenic microbes, including those causing urinary tract infections. mdpi.com The mechanism of action for some quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. mdpi.com The ongoing research in this area is driven by the need to develop new antimicrobial drugs to combat the growing problem of drug resistance. nih.gov

Investigations into Anti-inflammatory, Anti-leishmanial, and Antimalarial Activities

The quinoline nucleus is a well-established pharmacophore in the development of drugs for parasitic diseases like leishmaniasis and malaria. semanticscholar.orgnih.govnih.gov Quinoline-4-carboxylic acids, in particular, have been a focus of synthetic efforts to create new and effective anti-leishmanial agents. semanticscholar.orgresearchgate.net

In vitro studies have demonstrated the anti-leishmanial activity of various quinoline derivatives against Leishmania donovani promastigotes. semanticscholar.orgresearchgate.net For example, 2-methylquinoline-4-carboxylic acid was identified as a particularly active compound in one study. semanticscholar.orgresearchgate.net The mechanism of action is thought to involve the unique structural features of the quinoline ring system. semanticscholar.orgresearchgate.net Similarly, new 8-quinolinamines have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum and in vivo against Plasmodium berghei. nih.gov Some of these compounds have shown promising activity and reduced methemoglobin formation compared to the standard drug primaquine. nih.gov Furthermore, the anti-inflammatory properties of certain quinoline derivatives are also under investigation, adding to the diverse biological profile of this class of compounds. semanticscholar.org

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds, which can be structurally related to certain quinoline derivatives, are well-documented. nih.gov These compounds can scavenge free radicals, such as reactive oxygen species, and protect against oxidative stress. nih.gov The antioxidant activity is often attributed to the presence of hydroxyl groups and their ability to donate a hydrogen atom. nih.gov

While direct studies on the antioxidant properties of this compound are limited, the general principles of radical scavenging by related aromatic structures provide a basis for potential activity. The presence of electron-donating groups on an aromatic ring can enhance antioxidant behavior. nih.gov The investigation of quinoline derivatives in this context could reveal their potential as protective agents against oxidative damage.

Plant Growth Regulatory Activity

Certain heterocyclic compounds, including those with structures analogous to quinolines, have been investigated for their effects on plant growth. These compounds can act as plant growth retardants by interfering with the biosynthesis of gibberellins (B7789140) and auxins, which are plant hormones responsible for shoot elongation. researchgate.net

Specifically, substances with an N-containing heterocycle have been identified as a class of gibberellin inhibitors. researchgate.net Research on related quinazoline (B50416) derivatives has shown that they can influence the growth of cucumber (Cucumis sativus L.) roots, either by stimulating or inhibiting elongation depending on the concentration. researchgate.net While direct studies on this compound are not extensively reported in this area, the known activity of structurally similar nitrogenous heterocycles suggests a potential for plant growth regulatory effects, such as rhizogenesis stimulation.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological profile of a quinoline (B57606) derivative is highly sensitive to the nature and placement of its substituents. In the case of 7-Methylquinoline-5-carboxylic acid, SAR studies would systematically explore modifications at various positions on the quinoline ring.

For instance, research on other quinoline series has shown that:

The Methyl Group at C7: The influence of the methyl group at the 7-position is currently undefined for this specific scaffold. In other quinoline-based compounds, the C7 position can be crucial for activity. For example, in some antiviral quinoline-4-carboxylic acid analogs, a chlorine or fluorine at C7 significantly enhances potency compared to an unsubstituted or trifluoromethyl-substituted analog. nih.gov An SAR study on this compound would involve replacing the methyl group with other alkyl groups (e.g., ethyl, propyl), halogens (fluoro, chloro), or hydrogen-bonding groups (e.g., hydroxyl, methoxy) to probe the steric and electronic requirements for optimal target interaction.

Other Positions (C2, C3, C4, C6, C8): Introduction of various substituents at other positions of the this compound core would be essential to build a comprehensive SAR profile. Studies on different quinoline cores have demonstrated that bulky hydrophobic groups at C2 or specific substitutions on the benzo portion of the ring can be critical for activity against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov

A hypothetical SAR study could generate a data table similar to the one below, illustrating how different substituents might affect biological activity, though it is important to reiterate that this data is illustrative and not based on published results for this specific compound.

Table 1: Illustrative SAR Data for Hypothetical this compound Analogs

| Compound ID | R1 (at C2) | R2 (at C7) | R3 (at C8) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 7M5CA | H | CH₃ | H | - |

| Analog 1 | Phenyl | CH₃ | H | - |

| Analog 2 | H | Cl | H | - |

| Analog 3 | H | CH₃ | OCH₃ | - |

This table is for illustrative purposes only. No experimental data is available.

Significance of the Carboxylic Acid Group in Ligand-Target Interactions

The carboxylic acid group is a key functional group in many drugs, often involved in critical interactions with biological targets. For this compound, the carboxylate at the 5-position is predicted to be a primary point of interaction.

In other quinoline carboxylic acids, the carboxylate group is known to:

Form salt bridges and hydrogen bonds with key amino acid residues in the target protein's binding site. For example, the carboxylate of the DHODH inhibitor brequinar (B1684385) forms a salt bridge with an arginine residue. nih.gov

Act as a chelating agent for metal ions, which can be a mechanism of action for some antimicrobial and anticancer quinolines. nih.gov

To confirm the importance of this group in this compound, researchers would typically synthesize analogs where the carboxylic acid is replaced with other functional groups, such as an ester, an amide, or a tetrazole. A significant loss of activity upon this modification would confirm the crucial role of the carboxylic acid.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a vital role in the biological activity of chiral compounds. If any modifications to the this compound scaffold introduce a chiral center, it would be necessary to separate and test the individual enantiomers.

Biological systems are inherently chiral, and as a result, enantiomers of a drug can have different potencies, efficacies, and even different biological activities. For example, in the synthesis of some tetrahydroisoquinoline-1-carboxylic acids, diastereoselective methods are employed to produce specific stereoisomers, which are then isolated and evaluated. nih.gov Although this compound itself is not chiral, derivatives could be. Any future development of analogs would need to consider the potential for stereoisomers and their differential effects.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. The development of a pharmacophore model for a series of active compounds based on the this compound scaffold would be a key step in rational drug design.

This process typically involves:

Identifying a set of active analogs.

Aligning their 3D structures.

Abstracting the common chemical features responsible for their activity, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For quinoline derivatives, the key pharmacophoric elements often include the nitrogen atom of the quinoline ring (as a hydrogen bond acceptor), the aromatic system (for π-π stacking interactions), and specific substituents that can act as hydrogen bond donors or acceptors. nih.gov For this compound, the pharmacophore would likely include the carboxylate group as a key hydrogen bond acceptor and/or negatively ionizable feature.

Computational Chemistry and Molecular Modeling in 7 Methylquinoline 5 Carboxylic Acid Research

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of 7-Methylquinoline-5-carboxylic acid. nih.gov These methods provide a detailed understanding of the molecule's geometry, stability, and reactivity.

DFT calculations can be used to determine the optimized molecular geometry of this compound, including bond lengths and angles. researchgate.net For instance, studies on similar quinoline (B57606) derivatives have used DFT to compare calculated geometries with experimental data from X-ray diffraction, showing good agreement. researchgate.net The vibrational frequencies can also be calculated and compared with experimental FT-IR and Raman spectra to assign vibrational modes. researchgate.net

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and helps identify regions of the molecule that are rich or poor in electrons, which is critical for understanding intermolecular interactions. researchgate.net

Table 1: Illustrative Data from Quantum Chemical Calculations on a Quinoline Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 eV | Suggests high molecular stability |

| Dipole Moment | 3.2 D | Indicates molecular polarity |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.

Molecular Docking Simulations for Protein-Ligand Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the protein-ligand complex.

The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.govnih.gov These simulations can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. nih.gov By understanding these binding modes, researchers can rationalize the compound's biological activity and suggest modifications to improve its potency and selectivity. nih.gov Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into its stability and the conformational changes that may occur upon ligand binding. nih.govmdpi.com

Prediction of ADME-Related Parameters relevant to Biological Activity (e.g., Lipophilicity, Log P/D)

The pharmacokinetic properties of a potential drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. nih.gov Computational methods are widely used to predict these ADME properties early in the drug discovery process.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter that influences a compound's solubility, permeability, and metabolic stability. nih.govresearchgate.netvcclab.org For this compound, various in silico models can predict its LogP value. Other important ADME-related parameters that can be computationally estimated include aqueous solubility (LogS), plasma protein binding, and potential to cross the blood-brain barrier. researchgate.netvcclab.org Adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five, can also be assessed computationally. nih.gov These predictions help in identifying potential liabilities of the molecule and guide its optimization to achieve a more favorable ADME profile. researchgate.net

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication for Biological Activity |

| LogP | 2.5 | Good balance between solubility and permeability |

| Aqueous Solubility | Moderate | Favorable for oral absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rules |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rules |

| Molar Refractivity | 55 | Influences binding interactions |

Note: This table presents hypothetical data for illustrative purposes.

Chemoinformatic Analysis and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatic analysis and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, QSAR models can be developed to predict the activity of new analogues and to understand the structural features that are important for their biological effects.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a training set. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of this compound and to guide the design of new derivatives with enhanced potency.

Broader Research Applications and Roles As Chemical Building Blocks

Utilization as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Quinoline (B57606) carboxylic acid derivatives are well-regarded as excellent candidates for forming metal complexes due to their varied coordination abilities. nih.gov The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can bind to metal ions, leading to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net These materials are crystalline structures where metal ions or clusters are linked together by organic ligands, creating one-, two-, or three-dimensional networks. rsc.org

The synthesis of coordination polymers using quinoline-based carboxylic acids often involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a solvent at elevated temperatures. ingentaconnect.comrsc.org The final architecture of the resulting polymer is highly dependent on the reaction conditions, such as temperature, pH, and the solvent system used. nih.gov

For instance, research on the closely related isoquinoline-5-carboxylic acid has demonstrated that the solvent ratio can be a crucial factor in determining the final product. When combined with Cu(II) ions, different solvent mixtures of DMF and ethanol (B145695) lead to the formation of distinct 2D coordination polymers. polimi.itresearchgate.net A 3:1 mixture of DMF:EtOH yields one type of 2D polymer, while a 1:3 ratio produces a different architecture, primarily differing in the coordination geometry at the Cu(II) center. polimi.it This highlights the level of control that can be exerted during synthesis to target specific structural outcomes.

The denticity of the ligand, or the number of atoms that bind to the central metal ion, can also vary. Studies with quinoline-2,4-dicarboxylic acid and lanthanide ions have shown that the ligand can act as a bridging or bridging-chelating building block, binding to multiple metal centers in various coordination modes. nih.gov The addition of a methyl group, as in 7-methylquinoline-5-carboxylic acid, can influence the steric and electronic properties of the ligand, potentially leading to novel topologies and architectures in the resulting coordination polymers.

Table 1: Synthesis of Coordination Polymers with Isoquinoline-5-carboxylic acid and Cu(II) Ions This table is based on data for a closely related compound and is illustrative of the synthetic principles.

| Product | Metal Ion | Ligand | Solvent Ratio (DMF:EtOH) | Resulting Architecture | Source |

|---|---|---|---|---|---|

| CP 1 | Cu(II) | Isoquinoline-5-carboxylic acid | 3:1 | 2D Coordination Polymer | polimi.it |

| CP 2 | Cu(II) | Isoquinoline-5-carboxylic acid | 1:3 | 2D Coordination Polymer (different from CP 1) | polimi.it |

The coordination polymers and MOFs derived from quinoline-based ligands are investigated for a range of functional properties. These properties are intrinsically linked to the structure of the framework and the choice of metal and ligand. rsc.org

Porosity: MOFs are particularly known for their porous structures, which can be utilized for gas storage and separation. nih.gov While some coordination polymers may have dense structures, others can exhibit significant surface areas. For example, in the study of isoquinoline-5-carboxylic acid-based polymers, porosity was tested via BET analysis, although the specific materials showed low surface area. polimi.it The design of ligands is a potential method for improving the adsorption characteristics of highly porous MOFs. mdpi.com

Luminescence: Luminescence is a key property of many coordination polymers, making them suitable for applications in sensing and optics. mdpi.com The photophysical properties can stem from the ligand itself, the metal center, or interactions between them. mdpi.com Research on coordination polymers constructed from ligands like quinoline-2,3-dicarboxylic acid with Co(II) and Mn(II) has shown that these materials can exhibit solid-state fluorescence. ingentaconnect.com Similarly, lanthanide complexes with quinoline-2,4-dicarboxylate have been studied for their luminescent properties. nih.gov

Magnetism: The magnetic properties of coordination polymers are another area of active research. polimi.it The arrangement of metal ions within the framework and the nature of the bridging ligands can lead to interesting magnetic behaviors.

Selective Sensing: The luminescent properties of these frameworks can be harnessed for selective sensing. The presence of specific molecules or ions can interact with the framework and cause a detectable change in the luminescence, such as a shift in wavelength or intensity, allowing the material to function as a chemical sensor.

Applications in Agrochemicals and Industrial Processes

Quinoline derivatives have a history of use in various industrial fields. Specifically, quinoline-5-carboxylic acid is noted as an important raw material and intermediate in the synthesis of agrochemicals and dyestuffs. By extension, derivatives such as this compound are also of interest in these areas. The functionalization of the quinoline ring is a key strategy for developing new compounds with potential applications in agriculture. nih.gov

In industrial processes, metal carboxylates are used as catalysts in polymerization and as oxidation agents known as oil drying agents. The ability of this compound to form stable metal complexes suggests its potential utility in creating specialized catalysts for various chemical transformations. The direct oxidation of corresponding 8-methylquinoline (B175542) compounds to produce quinoline-carboxylic acids is a known industrial process, indicating the relevance of these structures in large-scale chemical synthesis. google.com

Development as Chemical Probes for Biological Systems

Quinoline derivatives are recognized for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The ability of the quinoline core to interact with biological targets is well-documented. ontosight.ai The development of quinoline carboxylic acids as chemical probes for biological systems is an emerging area of interest.

A chemical probe is a small molecule used to study and manipulate a biological system. The chelating properties of this compound, afforded by its nitrogen and carboxylic acid groups, make it a candidate for developing probes that can selectively bind to metal ions within a biological environment. The binding of a metal can, in turn, "switch on" a signal, such as fluorescence, allowing for the detection and imaging of that ion in cells. Research into quinoline-related carboxylic acid derivatives has shown they possess significant biological activities, and it is speculated that their ability to chelate divalent metals is a potential molecular mechanism for their pharmacological effects. nih.gov The modification of the quinoline scaffold, for instance by adding a methyl group, can fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties, which is a critical aspect of designing effective chemical probes. researchgate.net

Analytical and Spectroscopic Characterization Methodologies in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 7-Methylquinoline-5-carboxylic acid , ¹H and ¹³C NMR are indispensable for confirming the specific arrangement of atoms.

In a typical ¹H NMR spectrum, the protons on the quinoline (B57606) core would exhibit chemical shifts in the aromatic region (approximately 7.0-9.0 ppm). The methyl group protons at position 7 would appear as a singlet in the upfield region (around 2.5 ppm). The carboxylic acid proton is highly deshielded and characteristically appears far downfield, often above 10-12 ppm, sometimes as a broad singlet due to hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is typically found in the 160-180 ppm range. The sp²-hybridized carbons of the quinoline ring would populate the 120-150 ppm region, while the methyl carbon would resonate at a much higher field (around 20-25 ppm).

While specific spectral data for This compound is not widely published, the analysis of related structures like quinoline-4-carboxylic acid provides a reference for expected spectral patterns nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent feature would be from the carboxylic acid group. This includes a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. Superimposed on this broad signal would be the C-H stretching vibrations of the aromatic ring and methyl group. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected in the region of 1680-1710 cm⁻¹. Further, a C-O stretching vibration associated with the carboxylic acid should appear between 1210 and 1320 cm⁻¹. The presence of the quinoline ring would be confirmed by C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region.

FTIR spectra for related compounds like quinoline-2-carboxylic acid and quinoline-3-carboxylic acid have been documented and support these expected frequency ranges nih.govresearchgate.net.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |

| Carbonyl | C=O Stretch | 1680-1710 (Strong) |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Aromatic/Quinoline | C-H Stretch | ~3000-3100 |

| Aromatic/Quinoline | C=C, C=N Stretch | ~1450-1600 |

Mass Spectrometry (MS, GC-MS, LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. For This compound , the molecular weight is 187.19 g/mol myskinrecipes.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 187.

The fragmentation of quinoline carboxylic acids typically involves initial losses from the carboxylic acid group. Common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) or the loss of the entire carboxyl group (•COOH, M-45). Subsequent fragmentation would involve the stable quinoline ring system. The use of soft ionization techniques like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is common for such compounds, often showing the protonated molecule [M+H]⁺ at m/z 188 or the deprotonated molecule [M-H]⁻ at m/z 186. Studies on substituted quinoline-4-carboxylic acids have detailed these characteristic fragmentation patterns chemicalpapers.com.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring in This compound gives rise to characteristic UV absorptions. Typically, quinoline derivatives exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the ring and the solvent used. For instance, studies on quinoline-2-carboxylic acid have been used to investigate its electronic properties and coordination behavior researchgate.net.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. It also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. While a crystal structure for This compound is not publicly available, this method remains the gold standard for absolute structural confirmation in quinoline research, should suitable crystals be obtained.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Thin-Layer Chromatography (TLC) is a quick and convenient method used to qualitatively check for the presence of starting materials, intermediates, and products during a synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used to determine the purity of the final compound with high accuracy. A specific HPLC method would be developed for This compound , defining parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A pure sample would ideally show a single, sharp peak in the chromatogram. The use of LC-MS, which combines the separation power of HPLC with the detection capabilities of mass spectrometry, is also a common and powerful tool for analysis in this field google.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methylquinoline-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Ester Hydrolysis : Methyl quinoline-5-carboxylate derivatives (e.g., Methyl quinoline-5-carboxylate, CAS 16675-62-0) can undergo hydrolysis using aqueous NaOH or HCl under reflux to yield the carboxylic acid. Reaction time (6–12 hours) and temperature (80–100°C) must be optimized to avoid decarboxylation .

- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .

Q. How is this compound characterized analytically, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : The methyl group at position 7 appears as a singlet (~δ 2.5 ppm in H NMR), while the carboxylic proton is absent due to exchange broadening. C NMR confirms the carbonyl carbon at ~δ 170 ppm .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H] ions. High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- First Aid : For skin exposure, wash with soap/water for 15 minutes. For eye contact, irrigate with saline solution and seek medical evaluation .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence the reactivity of this compound in metal-catalyzed cross-coupling reactions?

- Methodology :

- Steric and Electronic Effects : The methyl group at position 7 enhances steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Computational DFT studies (e.g., Gaussian 09) model electron density shifts at the carboxylate group to predict regioselectivity .

- Catalytic Screening : Test Pd(OAc)/XPhos systems in DMF at 100°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodology :

- Purity Analysis : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Discrepancies often arise from residual solvents or polymorphic forms .

- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 1–13) at 25°C. Compare results with computational predictions (e.g., ACD/Labs) .

Q. How can researchers design stability studies to assess the degradation pathways of this compound under physiological conditions?

- Methodology :

- Forced Degradation : Expose the compound to oxidative (HO), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stress. Analyze degradation products via LC-MS/MS .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–80°C) .

Q. What role does this compound play in modulating enzyme activity, and how can its bioisosteres be evaluated?

- Methodology :

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC values are calculated via nonlinear regression .

- Bioisostere Design : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups. Compare binding affinities via molecular docking (AutoDock Vina) .

Methodological Guidelines for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.